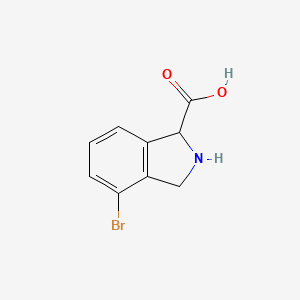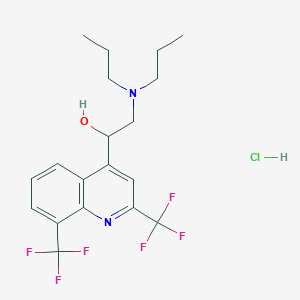
Agn-PC-0NI922
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agn-PC-0NI922 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Agn-PC-0NI922 involves several synthetic routes. One common method is the wet chemical method, which includes the reduction of silver salts in the presence of a stabilizing agent. Another method is the polyol process, where silver nitrate is reduced using ethylene glycol as both the reducing agent and solvent . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound often employs large-scale chemical reactors where the reaction conditions can be precisely controlled. Techniques such as vacuum filtration and electrospinning are used to purify and shape the compound into its final form .
Analyse Des Réactions Chimiques
Types of Reactions: Agn-PC-0NI922 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield silver oxide, while reduction reactions can produce elemental silver .
Applications De Recherche Scientifique
Agn-PC-0NI922 has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions. In biology, it has been studied for its antimicrobial properties and potential use in medical devices. In medicine, this compound is being explored for its potential in drug delivery systems and as a component in diagnostic tools. Industrially, it is used in the production of conductive films and coatings .
Mécanisme D'action
The mechanism of action of Agn-PC-0NI922 involves its interaction with molecular targets and pathways within biological systems. The compound can disrupt cellular processes by interacting with proteins and nucleic acids, leading to antimicrobial effects. Additionally, its ability to generate reactive oxygen species contributes to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Agn-PC-0NI922 include Agn-PC-0892H2 and Agn-PC-0CUK9P. These compounds share similar structural features and reactivity profiles .
Uniqueness: What sets this compound apart from its similar compounds is its enhanced stability and reactivity under a broader range of conditions. This makes it more versatile for various applications, particularly in industrial and medical fields .
Conclusion
This compound is a compound with significant potential across multiple scientific disciplines. Its unique properties and versatile applications make it a valuable subject of study and use in various fields.
Propriétés
Numéro CAS |
57120-45-3 |
|---|---|
Formule moléculaire |
C19H23ClF6N2O |
Poids moléculaire |
444.8 g/mol |
Nom IUPAC |
1-[2,8-bis(trifluoromethyl)quinolin-4-yl]-2-(dipropylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C19H22F6N2O.ClH/c1-3-8-27(9-4-2)11-15(28)13-10-16(19(23,24)25)26-17-12(13)6-5-7-14(17)18(20,21)22;/h5-7,10,15,28H,3-4,8-9,11H2,1-2H3;1H |
Clé InChI |
XFLDASFSCVDPPC-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)CC(C1=CC(=NC2=C1C=CC=C2C(F)(F)F)C(F)(F)F)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(4,4-Dimethylcyclohexyl)cyclohex-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14008322.png)

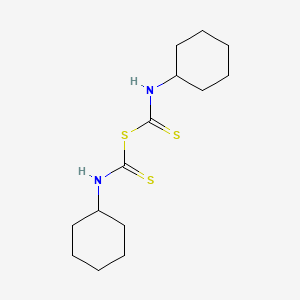
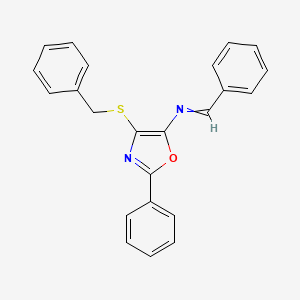
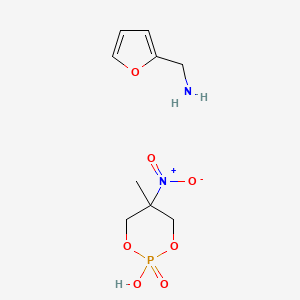
![1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione](/img/structure/B14008357.png)
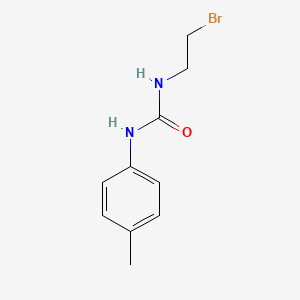

![6-[2-[4-(4-Fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)-3-pyridyl]vinyl]-4-hydroxy-tetrahydropyran-2-one](/img/structure/B14008370.png)
acetate](/img/structure/B14008377.png)
![4,4-Bis(4-{[(4-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14008394.png)

